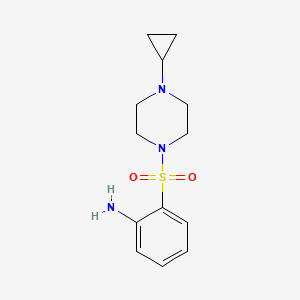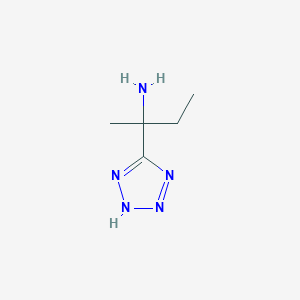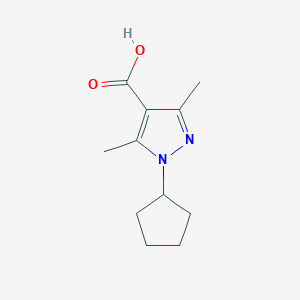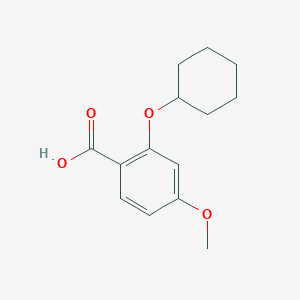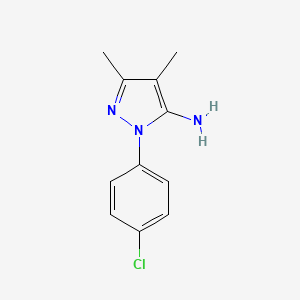
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación
Anti-allergic Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
- Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
Synthetic Cathinones
- Scientific Field: Crystallography and Spectroscopy
- Application Summary: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Methods of Application: The structure of these synthetic cathinones was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results: The results of the analyses and identification of these synthetic cathinones were presented .
Polysulfones
- Scientific Field: Materials Science
- Application Summary: Polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures . They are used in electrical equipment, vehicle construction, and medical technology .
- Methods of Application: Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone .
- Results: Polysulfones have outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Properties of Heterocyclic Compounds
- Scientific Field: Pharmacology
- Application Summary: Heterocyclic compounds, including indole derivatives, have been found to possess various antiviral properties . These compounds have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Methods of Application: Researchers synthesize various scaffolds of heterocyclic compounds, including indole derivatives, for screening different pharmacological activities .
- Results: Some of these compounds have shown inhibitory activity against various viruses, including influenza A, Coxsackie B4 virus, and others .
Ferroelectric Thin Films
- Scientific Field: Materials Science
- Application Summary: Ferroelectric thin films have potential applications in semiconducting . Certain compounds, including [1-(4-chlorophenyl)ethylammonium]2PbI4, have been explored in the preparation of these films .
- Methods of Application: The preparation methodology for ferroelectric thin films involves the use of certain compounds, including [1-(4-chlorophenyl)ethylammonium]2PbI4 .
- Results: The use of these compounds in the preparation of ferroelectric thin films could potentially realize more readily semiconducting applications .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDVQRVMNQDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)
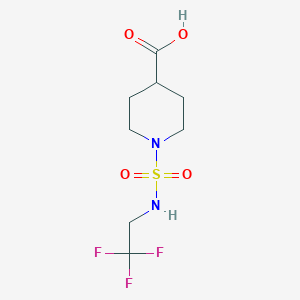
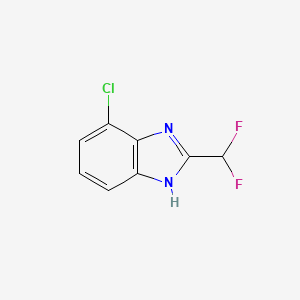
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)
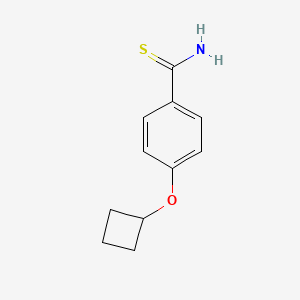
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
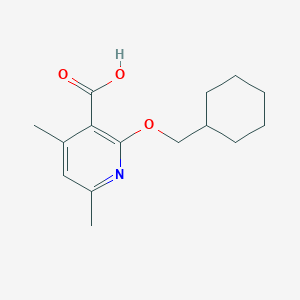
![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
